molecular formula C11H12O3 B15241462 3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid

3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid

Cat. No.: B15241462
M. Wt: 192.21 g/mol
InChI Key: HWXJUJYPTDGIPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid is unique due to its specific benzofuran ring structure and the presence of the propanoic acid moiety

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(1,3-dihydro-2-benzofuran-5-yl)propanoic acid

InChI

InChI=1S/C11H12O3/c12-11(13)4-2-8-1-3-9-6-14-7-10(9)5-8/h1,3,5H,2,4,6-7H2,(H,12,13)

InChI Key

HWXJUJYPTDGIPZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CCC(=O)O

Origin of Product

United States

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